Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a one-pot reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of metal-free synthesis and environmentally friendly reagents is preferred to minimize the environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate.
Carbamates: Other carbamate compounds with different substituents can exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a benzyl group, a pyrrolidine ring, and a carbamate moiety
Properties
Molecular Formula |
C17H25N3O3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3 |
InChI Key |
WHEZFDXMQYFQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.